Tert-butyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate
Description
TERT-BUTYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound with a multifaceted structure It is characterized by the presence of various functional groups, including tert-butyl, chlorophenyl, cyano, methyl, carbamoyl, and sulfanyl groups
Properties
Molecular Formula |
C27H28ClN3O3S |
|---|---|
Molecular Weight |
510.0 g/mol |
IUPAC Name |
tert-butyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C27H28ClN3O3S/c1-16-8-6-7-9-21(16)31-22(32)15-35-25-20(14-29)24(18-10-12-19(28)13-11-18)23(17(2)30-25)26(33)34-27(3,4)5/h6-13,24,30H,15H2,1-5H3,(H,31,32) |
InChI Key |
PXQDZTSZSZXNAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OC(C)(C)C)C3=CC=C(C=C3)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of TERT-BUTYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dihydropyridine core, followed by the introduction of various substituents through nucleophilic substitution, electrophilic addition, and other organic transformations. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
TERT-BUTYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: The compound may be used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of TERT-BUTYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to TERT-BUTYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE include other dihydropyridine derivatives and compounds with similar functional groups. These compounds may share similar reactivity and applications but differ in their specific structures and properties. Some examples include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
